diethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
Diethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its intricate molecular architecture, which includes a thieno[2,3-c]pyridine core, a benzamido group, and a sulfamoyl moiety. The presence of these functional groups makes it a subject of interest in medicinal chemistry, particularly for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyridine core, which is achieved through cyclization reactions involving appropriate precursors. The benzamido group is introduced via amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine. The sulfamoyl group is incorporated through sulfonation reactions, where sulfonyl chlorides react with amines under mild conditions.
Industrial Production Methods: In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow reactors might be employed to enhance reaction efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thieno[2,3-c]pyridine core can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the benzamido group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
Diethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which diethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The benzamido group may interact with specific receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
When compared to similar compounds, diethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate stands out due to its unique combination of functional groups. Similar compounds include:
Diethyl 2-(4-(N-methyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate: Differing by the alkyl groups on the sulfamoyl moiety.
Diethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate: Featuring a different substitution pattern on the benzamido group.
These variations can lead to differences in biological activity, solubility, and chemical reactivity, highlighting the importance of structural modifications in drug design and material science.
Properties
IUPAC Name |
diethyl 2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O7S2/c1-5-9-15-29(6-2)38(33,34)19-12-10-18(11-13-19)23(30)27-24-22(25(31)35-7-3)20-14-16-28(17-21(20)37-24)26(32)36-8-4/h10-13H,5-9,14-17H2,1-4H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOULUYAGXJNOEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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